molecular formula C8H19NO4S B8289060 {[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid

{[(2R)-2-amino-2-ethylhexyl]oxy}sulfonic acid

Katalognummer: B8289060
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: ORHISMBXHJABAF-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-ethylhexyl hydrogen sulfate is an organic compound with a unique structure that includes an amino group and a sulfate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-ethylhexyl hydrogen sulfate typically involves the reaction of ®-2-Amino-2-ethylhexanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The process involves the following steps:

    Reaction of ®-2-Amino-2-ethylhexanol with Sulfuric Acid: The alcohol reacts with sulfuric acid to form the sulfate ester.

    Purification: The product is purified using techniques such as recrystallization or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-ethylhexyl hydrogen sulfate may involve large-scale reactors and continuous processing methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-ethylhexyl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The sulfate ester can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of ®-2-Amino-2-ethylhexanol.

    Substitution: Formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-ethylhexyl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-ethylhexyl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its use in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-2-ethylhexanol: The precursor alcohol used in the synthesis of ®-2-Amino-2-ethylhexyl hydrogen sulfate.

    2-Amino-2-methylpropane-1,3-diol: Another amino alcohol with similar reactivity.

    2-Amino-2-ethyl-1,3-propanediol: A related compound with a different hydroxyl group arrangement.

Uniqueness

®-2-Amino-2-ethylhexyl hydrogen sulfate is unique due to its sulfate ester group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.

Eigenschaften

Molekularformel

C8H19NO4S

Molekulargewicht

225.31 g/mol

IUPAC-Name

[(2R)-2-amino-2-ethylhexyl] hydrogen sulfate

InChI

InChI=1S/C8H19NO4S/c1-3-5-6-8(9,4-2)7-13-14(10,11)12/h3-7,9H2,1-2H3,(H,10,11,12)/t8-/m1/s1

InChI-Schlüssel

ORHISMBXHJABAF-MRVPVSSYSA-N

Isomerische SMILES

CCCC[C@](CC)(COS(=O)(=O)O)N

Kanonische SMILES

CCCCC(CC)(COS(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.